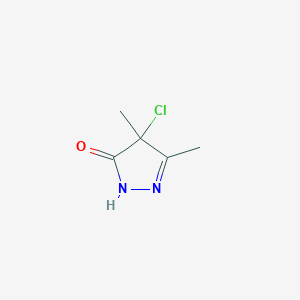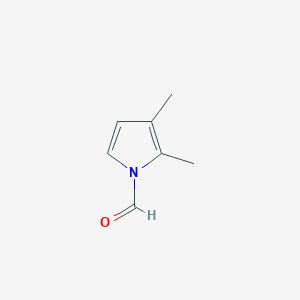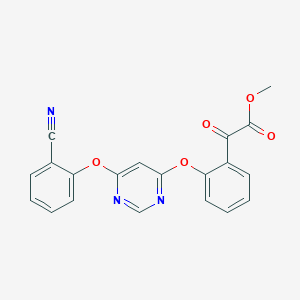
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzisoxazole core with a chloro substituent at the 5-position and a hydroxyphenyl group at the 3-position. Its distinct structure contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxybenzohydrazide with 5-chloro-2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the benzisoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Quinone derivatives from oxidation.
- Amines from reduction.
- Substituted benzisoxazoles from nucleophilic substitution .
Applications De Recherche Scientifique
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the chloro substituent may enhance lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
5-Chloro-2,1-benzisoxazole: Lacks the hydroxyphenyl group, resulting in different reactivity and biological activity.
3-(4-Hydroxyphenyl)-2,1-benzisoxazole:
Uniqueness: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is unique due to the combination of the chloro and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-(5-chloro-2,1-benzoxazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLIVYSOHTHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
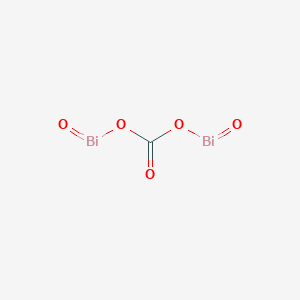

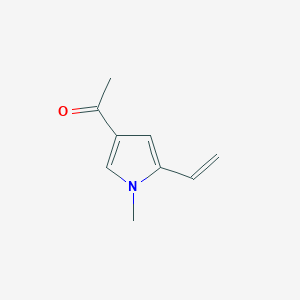

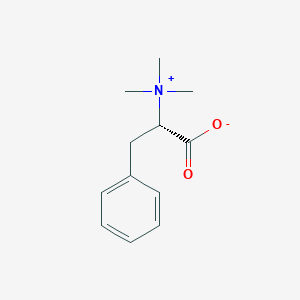


![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
